![molecular formula C17H16N4O B2450382 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448129-33-6](/img/structure/B2450382.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Heterocyclic Compound Synthesis
Studies have explored the synthesis of various heterocyclic derivatives utilizing compounds with structural similarities to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. For instance, thiophenylhydrazonoacetates were synthesized, leading to the creation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's utility in heterocyclic synthesis (Mohareb et al., 2004). Similarly, the functionalization reactions of certain carboxylic acids and acid chlorides with 2,3-diaminopyridine have been investigated, demonstrating the versatility in generating novel heterocyclic structures (Yıldırım et al., 2005).
Biological Evaluation and Mechanism of Action
New derivatives have been synthesized to evaluate their antiproliferative activity, with certain compounds showing significant activity against human lung carcinoma cells. These studies delve into the mechanisms of action, such as the induction of intrinsic apoptotic pathways and activation of death receptors, suggesting potential therapeutic applications (Raffa et al., 2019).
Antiviral Activity
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been described, showcasing significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the compound's potential as a scaffold for developing new antiviral agents (Hebishy et al., 2020).
Molecular Interaction Studies
The molecular interactions of structurally related compounds with biological receptors have been investigated to understand their binding mechanisms. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor was studied, providing insights into the structural requirements for antagonist activity at cannabinoid receptors (Shim et al., 2002).
将来の方向性
The future directions for the study of “N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
作用機序
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular responses to cytokines and stress.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Given its potential target, it might be involved in the mapk signaling pathway, which regulates a variety of cellular processes including proliferation, differentiation, apoptosis, and stress response .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Based on its potential target, it might influence cellular processes such as cell growth, differentiation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .
特性
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(15-4-2-1-3-5-15)19-11-13-21-12-8-16(20-21)14-6-9-18-10-7-14/h1-10,12H,11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEGDTMUPWGWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。